molecular formula C12H17N B2758048 (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine CAS No. 2248219-14-7

(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine

Cat. No.: B2758048
CAS No.: 2248219-14-7
M. Wt: 175.275
InChI Key: XMJLEOCCERETGV-FTNKSUMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine is a chiral amine compound with a unique structure that includes an indane moiety

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives .

Scientific Research Applications

(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(2,3-Dihydro-1H-inden-1-yl)ethanamine: A structurally related compound with a shorter carbon chain.

    1-(2,3-Dihydro-1H-inden-1-yl)propan-2-amine: A positional isomer with different chemical and biological properties .

Uniqueness

(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(2R)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11H,6-8,13H2,1H3/t9-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJLEOCCERETGV-FTNKSUMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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